6-chloro-2-[4-(2-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole
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Overview
Description
6-chloro-2-[4-(2-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole: is a complex organic compound that features a combination of a benzo[d]thiazole ring, a piperazine ring, and a methoxyphenyl group
Mechanism of Action
Target of Action
Similar compounds have been shown to targetcyclo-oxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Mode of Action
The compound likely interacts with its targets (COX enzymes) by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway . Normally, arachidonic acid is converted into prostaglandins and leukotrienes by the action of COX and 5-lipoxygenase pathways, respectively . By inhibiting COX enzymes, the compound reduces the production of prostaglandins, leading to anti-inflammatory effects .
Result of Action
The inhibition of COX enzymes and the subsequent reduction in prostaglandin production result in anti-inflammatory and analgesic effects . This can be beneficial in the treatment of conditions characterized by inflammation and pain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-2-[4-(2-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Benzo[d]thiazole Ring: This can be achieved by reacting 2-aminothiophenol with a chlorinated aromatic compound under acidic conditions.
Piperazine Ring Introduction: The benzo[d]thiazole intermediate is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to form the piperazine derivative.
Methoxyphenyl Group Addition: Finally, the piperazine derivative is coupled with 2-methoxybenzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the benzo[d]thiazole ring, potentially converting it to a dihydrobenzo[d]thiazole derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated position on the benzo[d]thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzo[d]thiazole derivatives.
Substitution: Various substituted benzo[d]thiazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: In biological research, the compound is investigated for its potential as a ligand in receptor studies and as a probe in biochemical assays.
Medicine: The compound shows promise in medicinal chemistry as a potential therapeutic agent, particularly in the development of drugs targeting neurological and psychiatric disorders.
Industry: In the industrial sector, the compound is explored for its use in the production of advanced polymers and as an intermediate in the synthesis of specialty chemicals.
Comparison with Similar Compounds
4,4’-Difluorobenzophenone: This compound shares a similar benzophenone structure but differs in its functional groups and overall reactivity.
4-Methoxyphenethylamine: This compound has a similar methoxyphenyl group but lacks the complex ring structures present in 6-chloro-2-[4-(2-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole.
Uniqueness: The uniqueness of this compound lies in its combination of structural features, which confer specific chemical reactivity and potential biological activity
Properties
IUPAC Name |
[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2S/c1-25-16-5-3-2-4-14(16)18(24)22-8-10-23(11-9-22)19-21-15-7-6-13(20)12-17(15)26-19/h2-7,12H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGHKANPNBTVHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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